molecular formula C21H25ClN2O2 B3522810 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide

Cat. No.: B3522810
M. Wt: 372.9 g/mol
InChI Key: YUWXFEWNGBJTJG-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with specific molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the core phenoxy and piperidinyl intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield.

  • Step 1: Preparation of 4-chloro-2-methylphenol

      Reagents: 4-chlorophenol, methyl iodide

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux

  • Step 2: Formation of 4-chloro-2-methylphenoxyacetic acid

      Reagents: 4-chloro-2-methylphenol, chloroacetic acid

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., water), heating

  • Step 3: Coupling with 2-(4-methylpiperidin-1-yl)aniline

      Reagents: 4-chloro-2-methylphenoxyacetic acid, 2-(4-methylpiperidin-1-yl)aniline

      Conditions: Coupling agent (e.g., EDCI), solvent (e.g., dichloromethane), room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions

    Reduction: Lithium aluminum hydride, anhydrous conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and molecular interactions.

    Biology: Investigated for its potential as a biochemical probe, helping to elucidate cellular pathways and protein functions.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease processes.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular functions, making it a valuable tool for studying biological processes and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-phenylacetamide
  • 2-(4-chloro-2-methylphenoxy)propanoic acid

Uniqueness

Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide stands out due to its specific molecular structure, which confers unique binding properties and reactivity. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-15-9-11-24(12-10-15)19-6-4-3-5-18(19)23-21(25)14-26-20-8-7-17(22)13-16(20)2/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWXFEWNGBJTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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